molecular formula C12H15NO4S B13251488 (3S)-2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(3S)-2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13251488
M. Wt: 269.32 g/mol
InChI Key: DWCFVNOTHMYLBS-NSHDSACASA-N
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Description

(3S)-2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethanesulfonyl group and a tetrahydroisoquinoline core, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.

    Introduction of the Ethanesulfonyl Group: This step involves the sulfonylation of the tetrahydroisoquinoline core using ethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonyl group to a thiol.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
  • (3S)-2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Uniqueness

(3S)-2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific ethanesulfonyl group, which imparts distinct chemical properties compared to its methylsulfonyl and propylsulfonyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

(3S)-2-ethylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C12H15NO4S/c1-2-18(16,17)13-8-10-6-4-3-5-9(10)7-11(13)12(14)15/h3-6,11H,2,7-8H2,1H3,(H,14,15)/t11-/m0/s1

InChI Key

DWCFVNOTHMYLBS-NSHDSACASA-N

Isomeric SMILES

CCS(=O)(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O

Canonical SMILES

CCS(=O)(=O)N1CC2=CC=CC=C2CC1C(=O)O

Origin of Product

United States

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